This compound can be classified under the category of heterocyclic compounds, specifically as a piperazine derivative with nitro and carboxylate functionalities. It is often synthesized for research purposes in drug development, particularly in the context of designing new therapeutic agents targeting various biological pathways.
The synthesis of methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate typically involves several steps, including:
For example, one synthesis route may involve reacting 3-nitropyridine with a piperazine derivative in the presence of a base to facilitate the formation of the desired compound .
The molecular formula of methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is with a molecular weight of approximately 250.26 g/mol.
The InChI code for this compound is InChI=1S/C12H14N4O3/c1-17-12(16)10-6-11(15)14-8-5-7(13)3-2-4-9(8)14/h2-6H,10H2,1H3
which provides a unique identifier for its structure .
Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate can participate in various chemical reactions typical for piperazine derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study .
The mechanism of action for methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes.
Research into similar compounds indicates that modifications on the piperazine ring or substitutions on the pyridine moiety can significantly alter binding affinity and selectivity towards biological targets .
Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability in various applications including drug formulation .
Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate has potential applications in several scientific fields:
Continued research into this compound may reveal additional therapeutic applications or enhance our understanding of its biological effects .
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4